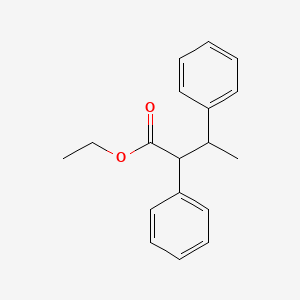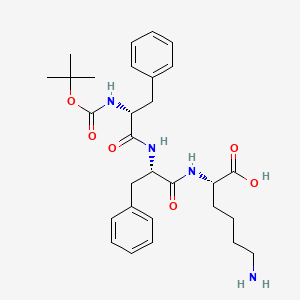
Boc-phe-phe-lys-H
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-phe-phe-lys-H typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the C-terminal amino acid (lysine) to a solid resin. The Boc protecting group is used to protect the N-terminus of the amino acids during the synthesis. The peptide chain is then elongated by sequentially adding the protected amino acids (phenylalanine) using coupling reagents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt). After the desired peptide sequence is assembled, the Boc protecting group is removed using trifluoroacetic acid (TFA), and the peptide is cleaved from the resin .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for purification, and mass spectrometry is employed for characterization and quality control .
化学反应分析
Types of Reactions
Boc-phe-phe-lys-H can undergo various chemical reactions, including:
Oxidation: The phenylalanine residues can be oxidized to form quinones.
Reduction: Reduction reactions can target disulfide bonds if present.
Substitution: The Boc protecting group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are commonly used.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are employed.
Substitution: Trifluoroacetic acid (TFA) is used to remove the Boc protecting group
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of phenylalanine residues can lead to the formation of quinones, while reduction can result in the cleavage of disulfide bonds, if present .
科学研究应用
Boc-phe-phe-lys-H has a wide range of applications in scientific research:
Chemistry: Used in the study of peptide synthesis and structure-activity relationships.
Biology: Employed in the investigation of protein-protein interactions and enzyme-substrate specificity.
Industry: Utilized in the development of biomaterials and nanotechnology
作用机制
The mechanism of action of Boc-phe-phe-lys-H involves its interaction with specific molecular targets and pathways. The phenylalanine residues contribute to hydrophobic interactions, while the lysine residue can participate in electrostatic interactions. These interactions can influence the compound’s binding affinity and specificity for target proteins or receptors. The Boc protecting group can also affect the compound’s stability and solubility .
相似化合物的比较
Boc-phe-phe-lys-H can be compared with other similar compounds, such as:
Boc-phe-phe-OH: Lacks the lysine residue, resulting in different interaction properties.
Fmoc-phe-phe-lys-H: Uses a different protecting group (Fmoc) which can influence the compound’s reactivity and solubility.
Phe-phe-lys-H: Lacks the Boc protecting group, making it more susceptible to degradation .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields Its unique structure and properties make it a valuable tool for research in chemistry, biology, medicine, and industry
属性
CAS 编号 |
96386-05-9 |
|---|---|
分子式 |
C29H40N4O6 |
分子量 |
540.7 g/mol |
IUPAC 名称 |
(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C29H40N4O6/c1-29(2,3)39-28(38)33-24(19-21-14-8-5-9-15-21)26(35)32-23(18-20-12-6-4-7-13-20)25(34)31-22(27(36)37)16-10-11-17-30/h4-9,12-15,22-24H,10-11,16-19,30H2,1-3H3,(H,31,34)(H,32,35)(H,33,38)(H,36,37)/t22-,23-,24+/m0/s1 |
InChI 键 |
GLWZHIKLYRGPPZ-KMDXXIMOSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCCN)C(=O)O |
规范 SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCCN)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


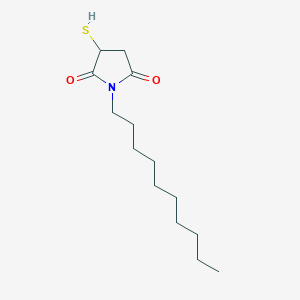
![1-[4-(Methylamino)phenyl]-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B14357500.png)
![N-[2,2-Dimethoxy-2-(4-nitrophenyl)ethyl]acetamide](/img/structure/B14357502.png)

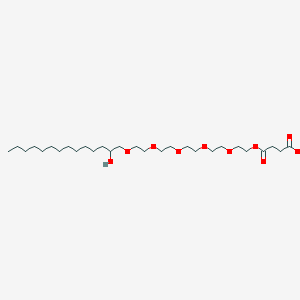
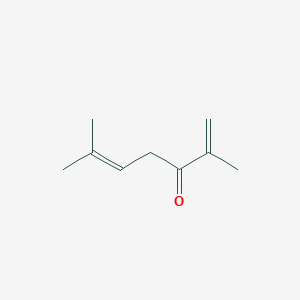
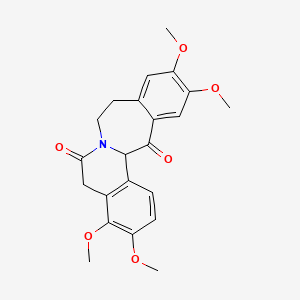
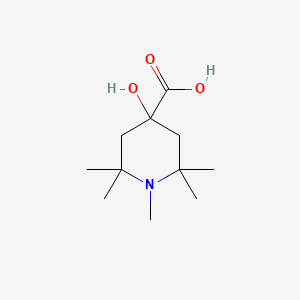
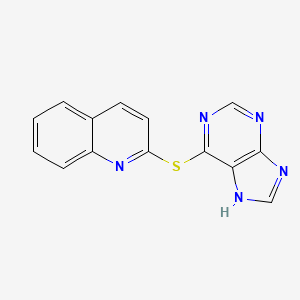
![(4-Nitrophenyl){2-[(2,4,6-trinitrophenyl)methyl]quinolin-1(2H)-yl}methanone](/img/structure/B14357541.png)
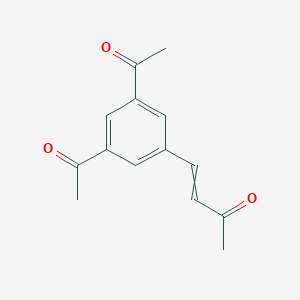
![N-Ethyl-4-[2-(naphthalen-1-yl)ethenyl]-N-phenylaniline](/img/structure/B14357573.png)
